molecular formula C23H19N3O3S2 B11104072 N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11104072
M. Wt: 449.5 g/mol
InChI Key: TWANAVBGNMNUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound that features a benzothiazole core, a methoxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic and optical properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-[2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity. The methoxyphenyl and benzamide groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core.

    Methoxyphenyl Derivatives: Compounds such as 2-methoxyphenyl isocyanate and 2-methoxyphenylamine.

    Benzamide Derivatives: Compounds like N-phenylbenzamide and N-methylbenzamide.

Uniqueness

N-[2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group and the benzamide moiety enhances its potential for diverse applications compared to simpler benzothiazole or benzamide derivatives.

Properties

Molecular Formula

C23H19N3O3S2

Molecular Weight

449.5 g/mol

IUPAC Name

N-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C23H19N3O3S2/c1-29-19-10-6-5-9-17(19)25-21(27)14-30-23-26-18-12-11-16(13-20(18)31-23)24-22(28)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,24,28)(H,25,27)

InChI Key

TWANAVBGNMNUGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.